molecular formula C17H28 B1198628 6-Phenylundecane CAS No. 4537-14-8

6-Phenylundecane

Cat. No. B1198628
CAS RN: 4537-14-8
M. Wt: 232.4 g/mol
InChI Key: WCABIRIFXVXGQH-UHFFFAOYSA-N
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Description

6-Phenylundecane belongs to the class of organic compounds known as benzene and substituted derivatives . It is an alkylbenzene comprising undecane substituted at position 6 by a phenyl group . The molecular formula is C17H28 .


Synthesis Analysis

The synthesis of 6-Phenylundecane involves alkylation of benzene by a fraction obtained from the dehydrogenation of kerosene . A reactor containing 40% dealuminified Y zeolite, with an Si/Al ratio close to 45 in extrudate form, is used . The operating conditions for the alkylation of benzene are standard operating conditions known to one skilled in the art .


Molecular Structure Analysis

The molecular structure of 6-Phenylundecane is characterized by a chain of 11 carbon atoms (undecane) with a phenyl group attached at the 6th carbon . The molecular weight is 232.404 Da .

Scientific Research Applications

  • Volumetric Properties of 1-Phenylundecane : This study reports the density data for 1-phenylundecane at various temperatures and pressures. The findings are significant for understanding the physical properties of 1-phenylundecane, which may have implications for its applications in scientific research (Milhet, Baylaucq, & Boned, 2005).

  • Arylalkanones from Horsfieldia glabra : This paper discusses the isolation of various compounds including 1-(2,6-dihydroxyphenyl)-11-phenylundecan-1-one from the methanol extract of arils of Horsfieldia glabra. Such studies contribute to the knowledge of organic compounds and their potential applications in pharmacology and other fields (Pinto et al., 1988).

  • Decomposition of Acyl Peroxide : This research identifies various isomeric alkylbenzenes, including 2-phenylundecane and 3-phenylundecane, from the decomposition products of lauroyl peroxide. Such studies can be crucial for understanding chemical reactions and potential applications in synthetic chemistry (Liu, 1984).

  • Electrochemical Behavior of 1,10-Phenanthroline Ligand : Although not directly about 6-Phenylundecane, this study discusses the electrochemistry of the 1,10-Phenanthroline ligand, which could have indirect relevance in understanding the electrochemical properties of related phenyl compounds (Gayathri & Kumar, 2014).

  • Cyclometalated 6-phenyl-2,2'-bipyridyl Pt(II) Acetylide Complexes : This paper presents the structure and electrochemical properties of cyclometalated platinum complexes, which might provide insights into the behavior of phenyl groups in complex molecular structures (Schneider et al., 2009).

  • Bacterial Production of Poly-3-hydroxyalkanoates : This research discusses the production of polyesters containing arylalkyl substituent groups, including 11-phenylundecanoic acid, by Pseudomonas putida. It explores potential applications in biopolymer production (Hazer, Lenz, & Fuller, 1996).

Safety And Hazards

The safety data sheet for 6-Phenylundecane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 6-Phenylundecane could involve further exploration of its role in chemical communication systems, particularly in social insects like termites . Additionally, given the growing interest in plant-derived therapeutic compounds, there may be potential for investigating the biological activity of 6-Phenylundecane and similar compounds .

properties

IUPAC Name

undecan-6-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABIRIFXVXGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075446
Record name 6-Phenylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylundecane

CAS RN

4537-14-8
Record name 6-Phenylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4537-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-pentylhexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylundecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
CM Nemkul, GB Bajracharya… - International Journal of …, 2019 - researchgate.net
Ethno-medicinal uses of Flemingia strobiifera in the Magar communities at Kawaswoti urban municipality, Province no. 4, Nepal was surveyed. Phytochemicals present in the hexane …
Number of citations: 4 www.researchgate.net
G Baggi, D Catelani, E Galli, V Treccani - Biochemical Journal, 1972 - portlandpress.com
… At present, no micro-organisms ableto grow on 5-phenylnonane, 6-phenylundecane or 7-… sources, but not on 3-phenyldodecane, 5-phenylnonane, 6-phenylundecane or 7-…
Number of citations: 44 portlandpress.com
N Rabjohn, WL Cranor… - The Journal of Organic …, 1984 - ACS Publications
… Low-pressure hydrogenation of 8 from both sources produced 6-phenylundecane. When the methyl ether from 4,1-methoxy-l-phenylundecane, was heated at 110 ± 5 C for 20 h, the …
Number of citations: 4 pubs.acs.org
DE Willis - Journal of Chromatography A, 1967 - Elsevier
… A definite shoulder on the front side of the peak (presumably 6-phenylundecane) would indicate the boiling point for the 6-phenyl to be lower than given in Table II by about 0.4-0.5~. …
Number of citations: 6 www.sciencedirect.com
KM Blum, C Gallampois, PL Andersson… - Journal of hazardous …, 2019 - Elsevier
… These observations are in line with, for instance, the high removal in all treatments of 6-phenylundecane and 1,13-tetradecandiene, which are both quite large and highly hydrophobic …
Number of citations: 19 www.sciencedirect.com
P Pino, C Carlini, E Chiellini, F Ciardelli… - Journal of the …, 1968 - ACS Publications
… Circular dichroism in chloroform solution at25 of (3S,9S)- 3,9-dimethyl-6-phenylundecane (B… 35,95)-3,9-dimethyl-6-phenylundecane (VI) in which thetwo asymmetric carbon atoms have …
Number of citations: 55 pubs.acs.org
S Kumar, Anmol, U Sharma… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Aphis craccivora is the major sap‐sucking pest of leguminous crops and vector of plant viruses that cause damage to plants and reduce yield. Indiscriminate and …
Number of citations: 3 onlinelibrary.wiley.com
C Alfaro, S Vacas, M Zarzo… - Journal of agricultural …, 2011 - ACS Publications
… Another similar molecule is 6-phenylundecane (cluster C), but this compound was detected at trace levels, and then its emission pattern could not be properly characterized. The …
Number of citations: 36 pubs.acs.org
S El Hawary, NA Ibrahim, HF Aly… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
GC/MS of unsaponifiable matter (USM) of Ipomoea tricolor (Cav.) and Ipomoea fistulosa (Mart. Ex Choisy) leaves were characterized by the identification of 22 and 33 compounds …
Number of citations: 1 ejchem.journals.ekb.eg
AM El-Feky, MM Elbatanony… - Egyptian Journal of Basic …, 2018 - Taylor & Francis
… sativum, representing 82.99% of the total content from which 2, 2-dimethyl-1-(2,4,6 trimethylphenyl) was the major compound (12.56%) followed by 6-Phenylundecane (12.18%). …
Number of citations: 34 www.tandfonline.com

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